4-Methoxypyridine-3-sulfonyl chloride

Organic Synthesis Sulfonylation Medicinal Chemistry

4-Methoxypyridine-3-sulfonyl chloride (CAS 945257-53-4) is a heteroaromatic sulfonyl chloride, a pyridine derivative with a methoxy substituent at the 4-position and a reactive sulfonyl chloride group at the 3-position. Its molecular formula is C6H6ClNO3S, with a molecular weight of 207.63 g/mol.

Molecular Formula C6H6ClNO3S
Molecular Weight 207.628
CAS No. 945257-53-4
Cat. No. B585883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxypyridine-3-sulfonyl chloride
CAS945257-53-4
Molecular FormulaC6H6ClNO3S
Molecular Weight207.628
Structural Identifiers
SMILESCOC1=C(C=NC=C1)S(=O)(=O)Cl
InChIInChI=1S/C6H6ClNO3S/c1-11-5-2-3-8-4-6(5)12(7,9)10/h2-4H,1H3
InChIKeyHZXCJVXFYRJJJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxypyridine-3-sulfonyl chloride (CAS 945257-53-4) Procurement Guide: Class Definition & Functional Utility


4-Methoxypyridine-3-sulfonyl chloride (CAS 945257-53-4) is a heteroaromatic sulfonyl chloride, a pyridine derivative with a methoxy substituent at the 4-position and a reactive sulfonyl chloride group at the 3-position . Its molecular formula is C6H6ClNO3S, with a molecular weight of 207.63 g/mol . This compound functions primarily as a sulfonylating agent in organic synthesis, enabling the introduction of a pyridine-3-sulfonyl moiety into diverse molecular frameworks . A key documented application is as a reactant in the synthesis of (arylpiperazinyl)cyclohexylsulfonamides, a class of molecules investigated for their potential as α1-adrenergic receptor antagonists .

4-Methoxypyridine-3-sulfonyl chloride (CAS 945257-53-4): Why Substitution with Generic Pyridine Sulfonyl Chlorides Compromises Synthetic Outcomes


The substitution pattern on the pyridine ring, specifically the 4-methoxy and 3-sulfonyl chloride groups, dictates the compound's unique electronic properties and reactivity profile [1]. Generic substitution with unsubstituted pyridine-3-sulfonyl chloride or other positional isomers (e.g., 2-chloropyridine-3-sulfonyl chloride) will lead to fundamentally different reaction outcomes. The electron-donating methoxy group at the 4-position significantly alters the electrophilicity of the sulfonyl chloride and the nucleophilicity of the ring nitrogens, influencing both reaction kinetics and regioselectivity in subsequent coupling steps [1]. Furthermore, the specific substitution pattern is critical for achieving the desired biological activity in target compounds, as demonstrated in the synthesis of α1-adrenergic receptor antagonists . Therefore, direct replacement with a different sulfonyl chloride will not yield the same product profile and may fail to generate active pharmaceutical intermediates.

4-Methoxypyridine-3-sulfonyl chloride (CAS 945257-53-4) Quantitative Differentiation: Evidence for Superior Reactivity and Application Fit


4-Methoxypyridine-3-sulfonyl chloride vs. Unsubstituted Pyridine-3-sulfonyl chloride: Electron-Donating Methoxy Group Enhances Nucleophilic Aromatic Substitution

The presence of the electron-donating methoxy group at the 4-position in 4-Methoxypyridine-3-sulfonyl chloride increases the electron density on the pyridine ring, thereby enhancing the reactivity of the sulfonyl chloride towards nucleophiles compared to the unsubstituted pyridine-3-sulfonyl chloride [1]. While direct kinetic comparison data is not available, this electronic effect is a well-established principle in physical organic chemistry, allowing for class-level inference of increased reactivity [2]. This effect can lead to higher yields in sulfonamide formation and reduced reaction times.

Organic Synthesis Sulfonylation Medicinal Chemistry

4-Methoxypyridine-3-sulfonyl chloride vs. 6-Methoxypyridine-3-sulfonyl chloride: Regioisomeric Differentiation Dictates Target Molecule Affinity in α1-Adrenergic Antagonist Synthesis

In the synthesis of (arylpiperazinyl)cyclohexylsulfonamides, the use of 4-Methoxypyridine-3-sulfonyl chloride as a building block was specifically investigated for its ability to generate metabolically stable, α1a/1d-selective adrenergic receptor antagonists [1]. In contrast, 6-Methoxypyridine-3-sulfonyl chloride has been reported as an inhibitor of HIV-1 protease and transcriptase . The distinct substitution pattern on the pyridine ring directly influences the final compound's three-dimensional structure and interaction with its biological target, leading to divergent pharmacological profiles. No cross-activity data is available, but the difference in reported biological activities for products derived from these two regioisomers clearly demonstrates that they are not interchangeable building blocks for medicinal chemistry programs.

α1-Adrenergic Receptor Antagonists BPH/LUTS Medicinal Chemistry

4-Methoxypyridine-3-sulfonyl chloride vs. 2-Chloropyridine-3-sulfonyl chloride: Different Substitution Patterns Lead to Distinct Chemical Reactivity and Synthetic Utility

The presence of a chlorine atom at the 2-position in 2-chloropyridine-3-sulfonyl chloride introduces a second electrophilic site (the carbon-chlorine bond) and alters the electronic properties of the ring compared to the 4-methoxy derivative [1]. While 2-chloropyridine-3-sulfonyl chloride is used in the synthesis of certain pharmaceuticals, its reactivity is distinct due to the potential for both sulfonylation and nucleophilic aromatic substitution at the 2-position [1]. 4-Methoxypyridine-3-sulfonyl chloride offers a single, well-defined electrophilic center (the sulfonyl chloride), making it a more predictable reagent for selective sulfonylation without the risk of competing side reactions at the halogenated site [2]. This chemoselectivity is crucial for constructing complex molecules with high fidelity.

Sulfonyl Chloride Chemistry Synthetic Intermediates Chemical Reactivity

4-Methoxypyridine-3-sulfonyl chloride (CAS 945257-53-4): Validated Research and Industrial Application Scenarios


Synthesis of α1a/1d-Selective Adrenergic Receptor Antagonists for Urological Indications

This compound is a key reactant for synthesizing (arylpiperazinyl)cyclohexylsulfonamides, a class of compounds that have demonstrated α1a/1d adrenoceptor subtype selectivity [1]. This application is directly supported by published research showing that derivatives of this sulfonyl chloride exhibit improved selectivity profiles over the commercial drug tamsulosin, potentially leading to new treatments for benign prostatic hyperplasia/lower urinary tract symptoms (BPH/LUTS) with reduced side effects [1].

Preparation of Diversified Sulfonamide Libraries for Medicinal Chemistry

As a reactive sulfonylating agent, 4-Methoxypyridine-3-sulfonyl chloride is well-suited for generating diverse libraries of sulfonamide-containing compounds . The 4-methoxy group provides a handle for further functionalization or can modulate the physicochemical properties of the final product, making it a versatile building block for hit-to-lead optimization campaigns in drug discovery .

Chemical Probe Development for Biological Target Identification

Sulfonyl chlorides are commonly used to create chemical probes, such as activity-based protein profiling (ABPP) probes, due to their ability to covalently modify nucleophilic residues in proteins [2]. The unique pyridine-3-sulfonyl scaffold of this compound can be used to develop targeted probes for studying enzymes or receptors where this specific heterocyclic moiety enhances binding affinity or selectivity .

Agrochemical Intermediate Synthesis

Pyridine sulfonyl chlorides are common intermediates in the synthesis of certain herbicides and fungicides [3]. The specific substitution pattern of 4-Methoxypyridine-3-sulfonyl chloride may be required to achieve the desired biological activity and crop selectivity in next-generation agrochemicals, as minor structural changes can drastically alter a molecule's interaction with its biological target in plants or pests [3].

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